hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a bicyclic compound that serves as a low molecular weight polar scaffold. The structure of this compound allows for the generation of libraries of 3D-shaped molecules, making it a valuable tool in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide typically involves a [3 + 2] cycloaddition reaction. One practical method includes the generation of an ylide from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and 4-substituted 2,3-dihydrothiophene 1,1-dioxides . This reaction yields 3-substituted this compound derivatives as single diastereomers . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a scaffold for constructing compound libraries aimed at drug discovery . In biology, it has been explored for its potential as an inhibitor of neurotropic alphaviruses . In medicine, derivatives of this compound have shown promise in the development of new therapeutic agents . Industrial applications include its use in the synthesis of organic sensitizers for dye-sensitized solar cells .
Wirkmechanismus
The mechanism of action of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s polar scaffold allows it to bind to various biological targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide can be compared to other similar compounds, such as thieno[3,4-c]pyrrole and thieno[2,3-b]pyrrole derivatives . The uniqueness of this compound lies in its ability to generate diverse 3D-shaped molecules, making it particularly valuable in drug discovery .
Eigenschaften
CAS-Nummer |
1000931-52-1 |
---|---|
Molekularformel |
C6H11NO2S |
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)2-1-5-3-7-4-6(5)10/h5-7H,1-4H2 |
InChI-Schlüssel |
XUHXWYFUDSFSMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C2C1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.